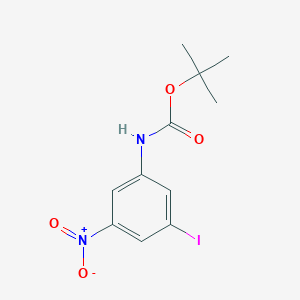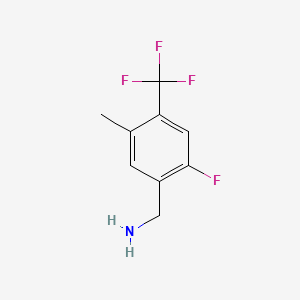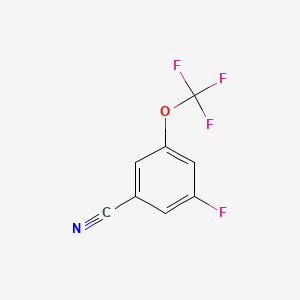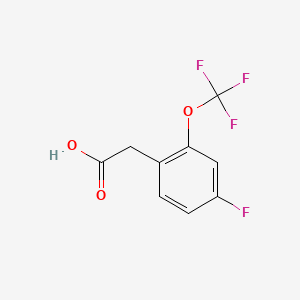
4-(3-Bromopyridin-4-yl)morpholine
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholine derivatives like “4-(3-Bromopyridin-4-yl)morpholine” has been a subject of research. A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular formula of “4-(3-Bromopyridin-4-yl)morpholine” is C9H11BrN2O. Its molecular weight is 243.1 g/mol.Aplicaciones Científicas De Investigación
Pharmacological Applications
4-(Pyrimidin-4-yl)morpholines, including structures similar to 4-(3-Bromopyridin-4-yl)morpholine, are key in the inhibition of PI3K and PIKKs due to their ability to form critical hydrogen bonding interactions. These compounds are essential in the development of selective inhibitors for mTORC1 and mTORC2, which are crucial for cancer treatment and other diseases involving cell growth and proliferation (Hobbs et al., 2019).
Synthetic Chemistry Applications
Morpholine derivatives, including 4-(3-Bromopyridin-4-yl)morpholine, react with various nucleophiles to yield amino-substituted derivatives. These reactions are fundamental in synthetic chemistry for creating a diverse array of compounds, including potential pharmaceuticals and materials with unique properties (Kalogirou & Koutentis, 2014).
Cancer Research
Compounds structurally related to 4-(3-Bromopyridin-4-yl)morpholine have been identified as potent inhibitors of phosphoinositide 3-kinase, a key enzyme involved in cancer cell growth and survival. The inhibition of this kinase is a crucial target in cancer research, offering potential therapeutic applications (Alexander et al., 2008).
Antimicrobial Applications
Derivatives of 4-(3-Bromopyridin-4-yl)morpholine, synthesized through various chemical reactions, have shown antimicrobial properties. These compounds are being studied for their potential use in treating infections and diseases caused by microbes (Drapak et al., 2022).
Phototherapy and Imaging
Morpholine derivatives, such as 4-(3-Bromopyridin-4-yl)morpholine, are utilized in the synthesis of photosensitizers for cancer phototherapy. These compounds enhance the efficacy of photodynamic therapy, a treatment method that uses light-sensitive drugs to destroy cancer cells (Tang et al., 2019).
Biochemical Research
Studies involving 4-(3-Bromopyridin-4-yl)morpholine derivatives explore their interactions with biochemical processes, including their effects on the morphological composition of blood and biochemical indicators. This research is significant for understanding the physiological impacts of these compounds (Ohloblina et al., 2022).
Safety and Hazards
The safety data sheet for “4-(3-Bromopyridin-4-yl)morpholine” advises against its use for medicinal, household, or other uses . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Propiedades
IUPAC Name |
4-(3-bromopyridin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-7-11-2-1-9(8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWWNTFBRLFENB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735205 | |
| Record name | 4-(3-Bromopyridin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200064-39-7 | |
| Record name | 4-(3-Bromopyridin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




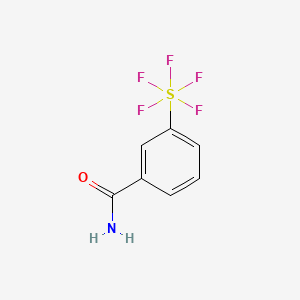
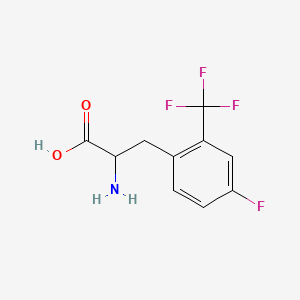

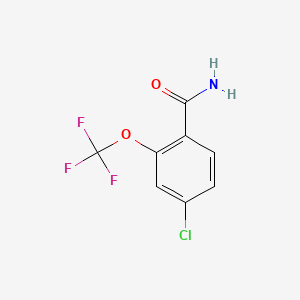

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one hydrochloride](/img/structure/B1399814.png)
